molecular formula C12H14Cl3NO2S B15105475 4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine

4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine

Cat. No.: B15105475
M. Wt: 342.7 g/mol
InChI Key: ZDZSRZQASJUVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to a 2,4,5-trichlorophenyl moiety. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine typically involves the reaction of 4-methylpiperidine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidine
  • 4-Methyl-1-[(2,5-dichlorophenyl)sulfonyl]piperidine
  • 4-Methyl-1-[(3,4,5-trichlorophenyl)sulfonyl]piperidine

Uniqueness

4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C12H14Cl3NO2S

Molecular Weight

342.7 g/mol

IUPAC Name

4-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H14Cl3NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-10(14)9(13)6-11(12)15/h6-8H,2-5H2,1H3

InChI Key

ZDZSRZQASJUVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.